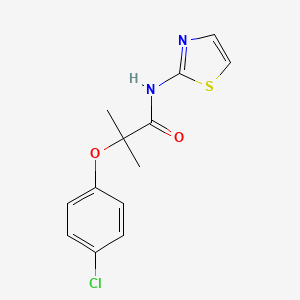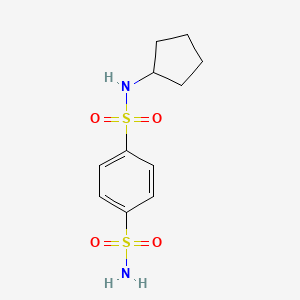
N-(5-chloro-2-methylphenyl)-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2-nitrophenyl)acetamide, commonly known as CNPA, is a chemical compound that belongs to the class of acetanilide derivatives. CNPA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
CNPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant anti-inflammatory, analgesic, and anti-tumor properties. CNPA has also been investigated for its potential use as a drug candidate for the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease.
Mechanism of Action
The mechanism of action of CNPA involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a crucial role in inflammation and pain. CNPA has also been reported to inhibit the activity of lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another group of compounds that contribute to inflammation and pain.
Biochemical and Physiological Effects:
CNPA has been reported to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CNPA has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
CNPA is a relatively easy compound to synthesize, and its chemical properties make it suitable for various biochemical and physiological assays. However, its low solubility in water can be a limitation for some experiments, and its potential toxicity should be taken into consideration when handling the compound.
Future Directions
There are several future directions for the research on CNPA. One possible direction is to investigate its potential use as a drug candidate for the treatment of various types of cancer. Another direction is to explore its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of CNPA and to optimize its chemical properties for better drug development.
Conclusion:
In conclusion, CNPA is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and anti-tumor properties make it a promising drug candidate for the treatment of various diseases. Further research is needed to explore its full potential and optimize its chemical properties for better drug development.
Synthesis Methods
CNPA can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-nitroaniline. The final product is obtained by the reduction of the nitro group using a reducing agent such as iron powder.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-6-7-12(16)9-13(10)17-15(19)8-11-4-2-3-5-14(11)18(20)21/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDWIMUJLBQDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5847962.png)
![3-[1-(2-chloro-3-methylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5847966.png)
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-ethyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5847971.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)

![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)

![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5848035.png)

